![molecular formula C15H12N2O5 B4006952 3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4006952.png)
3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate
Overview
Description
3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as NPCPA and has been synthesized using various methods.
Scientific Research Applications
Esterase Activity Modulation
Compounds structurally similar to 3-{[(2-nitrophenyl)amino]carbonyl}phenyl acetate have been investigated for their esterase activities, particularly involving human carbonic anhydrases. These enzymes act as esterases on o- and p-nitrophenyl acetates, showing significant activity variations based on the nitro group's position and the enzyme type (Verpoorte, Mehta, & Edsall, 1967). Such studies are crucial for understanding enzyme catalysis mechanisms and designing inhibitors or activators for therapeutic and industrial applications.
Photoaffinity Labeling
The photochemistry of phenyl azides, especially those with electron-donating groups, has been explored for photoaffinity labeling, where the nitrene generated from azides like 4-amino-3-nitrophenyl azide forms reactive nitrenium ions. These ions are capable of forming cross-linked products with target molecules, demonstrating the utility of nitrophenyl compounds in studying protein-ligand interactions and enzyme mechanisms (Voskresenska et al., 2009).
properties
IUPAC Name |
[3-[(2-nitrophenyl)carbamoyl]phenyl] acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5/c1-10(18)22-12-6-4-5-11(9-12)15(19)16-13-7-2-3-8-14(13)17(20)21/h2-9H,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLEXSJLSHPYWBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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